molecular formula C16H14BrN5O3 B8009593 7-(4-Bromophenyl)-6-(2-hydroxyethyl)-4-methylpurino[7,8-a]imidazole-1,3-dione

7-(4-Bromophenyl)-6-(2-hydroxyethyl)-4-methylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B8009593
M. Wt: 404.22 g/mol
InChI Key: HCIHTTXPINJGLT-UHFFFAOYSA-N
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Description

7-(4-Bromophenyl)-6-(2-hydroxyethyl)-4-methylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C16H14BrN5O3 and its molecular weight is 404.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Disubstituted Imidazoles and Purine Analogs : A study by Alves, Proença, and Booth (1994) discussed the synthesis of disubstituted imidazoles, which are precursors to purine analogs. This process is significant in the context of purine chemistry and its applications in medicinal chemistry (Alves, Proença, & Booth, 1994).

  • Synthesis of Heterocyclic Compounds from 2-Aminobenzimidazole : Research by Adnan, Hassan, and Thamer (2014) involved synthesizing various heterocyclic compounds, including those derived from 2-aminobenzimidazole. These compounds have potential applications in pharmaceutical chemistry (Adnan, Hassan, & Thamer, 2014).

  • Synthesis of Dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones : Simo, Rybár, and Alföldi (1998) synthesized new dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, showcasing the versatility of purine derivatives in chemical synthesis (Simo, Rybár, & Alföldi, 1998).

  • Synthesis and Reaction Mechanism of Bromophenyl-Imidazole : A study by Hu Zhi-zhi (2009) focused on the synthesis and reaction mechanism of bromophenyl-imidazole, indicating its importance in organic synthesis and potential pharmaceutical applications (Hu Zhi-zhi, 2009).

  • Synthesis and Biological Activity of Purine Derivatives : Nilov et al. (1995) explored the synthesis of 7,8-polymethylenepurine derivatives, investigating their antiviral and antihypertensive activities. This highlights the therapeutic potential of such compounds (Nilov et al., 1995).

  • Cytotoxicity of Quinoxaline Diones : Yoo, Suh, and Park (1998) synthesized a series of quinoxaline diones, including imidazo[4,5-g]quinoxaline-4,9-diones, for developing new anticancer drugs. They evaluated their cytotoxicity against various cancer cell lines, demonstrating the potential of these compounds in cancer therapy (Yoo, Suh, & Park, 1998).

  • Synthesis and Antimicrobial Activity of Triazoles and Thiadiazoles : A study by Güzeldemirci and Küçükbasmacı (2010) on the synthesis of triazoles and thiadiazoles bearing the imidazo[2,1-b]thiazole moiety showed these compounds exhibit promising antimicrobial activities. This indicates their potential in developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).

Properties

IUPAC Name

7-(4-bromophenyl)-6-(2-hydroxyethyl)-4-methylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O3/c1-20-13-12(14(24)19-16(20)25)22-8-11(9-2-4-10(17)5-3-9)21(6-7-23)15(22)18-13/h2-5,8,23H,6-7H2,1H3,(H,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIHTTXPINJGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)CCO)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-Bromophenyl)-6-(2-hydroxyethyl)-4-methylpurino[7,8-a]imidazole-1,3-dione
Reactant of Route 2
7-(4-Bromophenyl)-6-(2-hydroxyethyl)-4-methylpurino[7,8-a]imidazole-1,3-dione
Reactant of Route 3
Reactant of Route 3
7-(4-Bromophenyl)-6-(2-hydroxyethyl)-4-methylpurino[7,8-a]imidazole-1,3-dione
Reactant of Route 4
7-(4-Bromophenyl)-6-(2-hydroxyethyl)-4-methylpurino[7,8-a]imidazole-1,3-dione
Reactant of Route 5
7-(4-Bromophenyl)-6-(2-hydroxyethyl)-4-methylpurino[7,8-a]imidazole-1,3-dione
Reactant of Route 6
7-(4-Bromophenyl)-6-(2-hydroxyethyl)-4-methylpurino[7,8-a]imidazole-1,3-dione

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